1H-indole-6-carbaldehyde
Overview
Description
1H-Indole-6-carbaldehyde (1H-I6C) is a versatile organic compound with a wide range of applications in scientific research. It is a cyclic aldehyde with a molecular formula of C9H7NO, and is commonly used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used in the synthesis of indoles and pyrroles, as well as in the preparation of fluorescent probes, dyes, and other compounds. 1H-I6C is an important intermediate in the synthesis of many compounds, and is an important building block in the synthesis of complex molecules.
Scientific Research Applications
Precursor for Synthesis of Active Molecules
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde plays a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Biologically Active Structures
1H-Indole-3-carbaldehyde and its derivatives are used for generating biologically active structures comprising carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors
1H-indole-6-carbaldehyde is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .
Synthesis of Stilbene-based Antitumor Agents
This compound is also used as a reactant in the synthesis of stilbene-based antitumor agents .
Acid-catalyzed Preparation of Aromatic Gem-dihalides
1H-indole-6-carbaldehyde is used in acid-catalyzed preparation of aromatic gem-dihalides from aldehydes and acid halides .
Marine Natural Products
Indole is a versatile pharmacophore widely distributed in bioactive natural products. This privileged scaffold has been found in a variety of molecules isolated from marine organisms such as algae and sponges .
Therapeutic Applications
Indole alkaloids represent one of the biggest, most promising family of compounds, having shown a wide range of pharmacological properties including anti-inflammatory, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
1H-Indole-6-carbaldehyde, also known as Indole-6-carboxaldehyde, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . They play a crucial role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, including 1H-Indole-6-carbaldehyde, are involved in various biochemical pathways. They are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects can vary depending on the specific derivative and its targets.
Result of Action
The result of 1H-Indole-6-carbaldehyde’s action can vary depending on its specific targets and the biological context. For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
1H-indole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBWOAEHQDXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378458 | |
Record name | 1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-6-carbaldehyde | |
CAS RN |
1196-70-9 | |
Record name | 1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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